(S)-1-(3-((S)-2-Carboxypyrrolidin-1-YL)propyl)pyrrolidine-2-carboxylic acid
Overview
Description
“(S)-1-(3-((S)-2-Carboxypyrrolidin-1-YL)propyl)pyrrolidine-2-carboxylic acid” is a positively charged derivatization reagent . It was synthesized and evaluated using non-steroidal anti-inflammatory drugs (NSAIDs), which were selected as the representative chiral carboxylic acids .
Synthesis Analysis
The synthesis of this compound involves a positively charged derivatization reagent, i.e., (S)-pyrrolidine-2-carboxylic acid N-(N’-methylpyridine-2-yl)amide (PCP2-Me) . The separation efficiency and detection sensitivity were compared to (S)-pyrrolidine-2-carboxylic acid N-(pyridine-2-yl)amide (PCP2) which was previously reported as a chiral derivatization reagent for carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound includes a highly proton-affinitive moiety . This structure increases the sensitivity of the compound, making it usable for the determination of chiral carboxylic acids .
Scientific Research Applications
Chiral Derivatization Agent for LC-ESI-MS/MS
This compound can serve as a chiral derivatization agent. It has been evaluated for the enantioseparation of carboxylic acids, particularly non-steroidal anti-inflammatory drugs (NSAIDs), using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). The derivatization process enhances the detection sensitivity and separation efficiency of chiral carboxylic acids .
Synthesis of α,β-Unsaturated Carbonyl Compounds
The compound can be involved in carbonylation reactions to synthesize α,β-unsaturated carbonyl compounds. These compounds are crucial in organic chemistry and serve as key building blocks. The atom-efficient carbonylation reactions allow the conversion of various substrates into valuable α,β-unsaturated carbonylated products .
Flavoring Agent
As a pyrrolidine derivative, this compound can be used as a flavoring agent. It is recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has no safety concerns at current levels of intake when used as a flavoring agent .
properties
IUPAC Name |
(2S)-1-[3-[(2S)-2-carboxypyrrolidin-1-yl]propyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c16-12(17)10-4-1-6-14(10)8-3-9-15-7-2-5-11(15)13(18)19/h10-11H,1-9H2,(H,16,17)(H,18,19)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAMWJTZKFBRPP-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCN2CCCC2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCN2CCC[C@H]2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-((S)-2-Carboxypyrrolidin-1-YL)propyl)pyrrolidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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